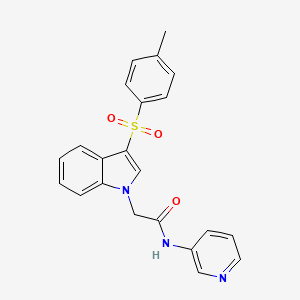
3-(2-Morpholinoethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Morpholinoethyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1564637-94-0 . It has a molecular weight of 198.27 and its molecular formula is C10H18N2O2 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a cascade of reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrrolidine ring, which is a common structural motif widely encountered in natural products and synthetic compounds . The structure also includes a morpholinoethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 198.26 and its molecular formula is C10H18N2O2 .Wirkmechanismus
The mechanism of action of 3-(2-Morpholinoethyl)pyrrolidin-2-one is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been reported to have low toxicity and is not known to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Morpholinoethyl)pyrrolidin-2-one in lab experiments is its versatility. It can be used in a wide range of organic reactions and can be easily synthesized in the lab. However, one of the limitations of using this compound is its relatively low reactivity, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 3-(2-Morpholinoethyl)pyrrolidin-2-one in scientific research. One potential application is in the synthesis of new biologically active compounds, particularly in the field of drug discovery. It can also be used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields, particularly in organic synthesis and drug discovery. While its mechanism of action and potential effects are not well understood, further research can help to elucidate these aspects and further explore its potential applications.
Synthesemethoden
The synthesis of 3-(2-Morpholinoethyl)pyrrolidin-2-one involves the reaction of morpholine with 2-pyrrolidone. This reaction takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Morpholinoethyl)pyrrolidin-2-one has been extensively used in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. It has been used in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(1-3-11-10)2-4-12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCHVWVQYYJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

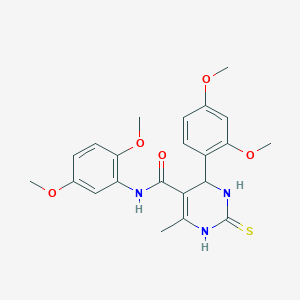
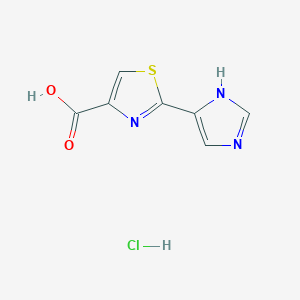

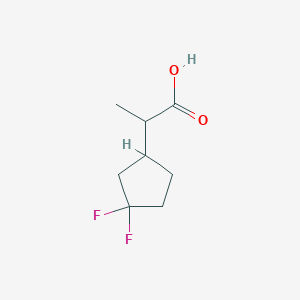
![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)
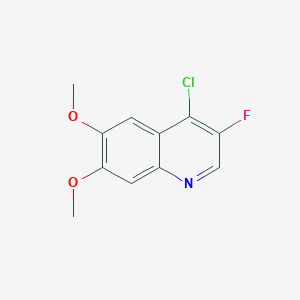
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)
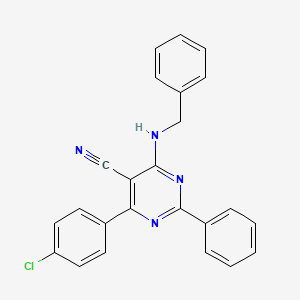
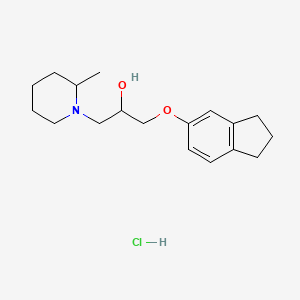
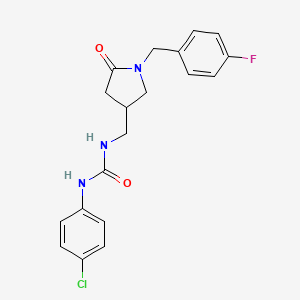
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)
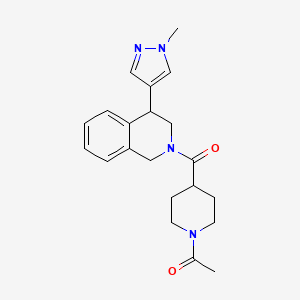
![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)
